1-pentyl-2-(phenoxymethyl)-1H-benzimidazole 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 381200-52-8
VCID: VC21421667
InChI: InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3
SMILES: CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Molecular Formula: C19H22N2O
Molecular Weight: 294.4g/mol

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole

CAS No.: 381200-52-8

Cat. No.: VC21421667

Molecular Formula: C19H22N2O

Molecular Weight: 294.4g/mol

* For research use only. Not for human or veterinary use.

1-pentyl-2-(phenoxymethyl)-1H-benzimidazole - 381200-52-8

Specification

CAS No. 381200-52-8
Molecular Formula C19H22N2O
Molecular Weight 294.4g/mol
IUPAC Name 1-pentyl-2-(phenoxymethyl)benzimidazole
Standard InChI InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3
Standard InChI Key GARGJJFERCWHDJ-UHFFFAOYSA-N
SMILES CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Canonical SMILES CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Pentyl-2-(phenoxymethyl)-1H-benzimidazole belongs to the larger family of N-alkylated benzimidazole derivatives. The compound consists of a benzimidazole core with a pentyl chain (C₅H₁₁) attached to the N1 position and a phenoxymethyl group (-CH₂-O-C₆H₅) at the C2 position. The benzimidazole structure itself consists of a fused benzene and imidazole ring system, providing aromatic stability and potential hydrogen bonding capabilities through the nitrogen atoms.

The structural components can be broken down as follows:

  • Benzimidazole core: The fundamental heterocyclic structure

  • Pentyl chain: A five-carbon alkyl chain at the N1 position

  • Phenoxymethyl group: A phenyl ring connected via an oxygen atom and methylene bridge at the C2 position

Physical and Chemical Properties

Based on structural analysis of similar benzimidazole derivatives, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole likely possesses the following properties:

  • Molecular formula: C₁₉H₂₂N₂O

  • Molecular weight: Approximately 294.4 g/mol

  • Physical appearance: Likely a crystalline solid at room temperature

  • Solubility: Probable good solubility in organic solvents like DMSO, DMF, chloroform, and ethanol; limited water solubility

  • Lipophilicity: High lipophilicity due to both the pentyl chain and phenoxymethyl group, which may enhance membrane permeation capabilities

Synthesis Methods

General Synthetic Approaches

Benzimidazole derivatives with N-alkylation typically follow established synthetic pathways. Based on reported methods for similar compounds, the synthesis of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole would likely involve:

  • Formation of the 2-substituted benzimidazole core

  • Subsequent N-alkylation with pentyl bromide

The synthesis could follow this general pathway:

Core Benzimidazole Formation

The initial step typically involves the condensation of o-phenylenediamine with an appropriate aldehyde derivative to form the benzimidazole scaffold . For 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, this would require preparation of a phenoxymethyl-containing aldehyde precursor.

N-Alkylation Procedure

The N-alkylation would follow a procedure similar to those described for other N-alkylated benzimidazoles:

  • Dissolution of the 2-(phenoxymethyl)-1H-benzimidazole in a suitable solvent (commonly THF or DMSO)

  • Addition of a base (typically NaH or K₂CO₃) to deprotonate the N-H group

  • Addition of pentyl bromide as the alkylating agent

  • Heating the reaction mixture (typically at 70-140°C depending on the specific reaction conditions)

  • Purification through column chromatography

This approach mirrors the method described for the synthesis of benzyl-substituted benzimidazoles, where sodium hydride is used as a base in THF under inert atmosphere, followed by the addition of the alkylating agent (in this case, pentyl bromide instead of benzyl bromide) .

Characterization Methods

Characterization of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole would typically employ multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide confirmation of the structure, with characteristic signals for the benzimidazole aromatic protons, pentyl chain protons, and phenoxymethyl group protons .

  • Fourier Transform Infrared Spectroscopy (FTIR): Key absorption bands would include those corresponding to C=N stretching of the imidazole ring, C-H stretching of the pentyl chain, and C-O-C stretching of the phenoxymethyl group .

  • High-Resolution Mass Spectrometry (HRMS): This would confirm the molecular weight and formula, with an expected [M+H]⁺ peak at approximately m/z 295.1810 .

  • Melting Point Determination: This physical property would help confirm purity and identity.

CompoundDescriptionIC₅₀ ± SD (μM) against MDA-MB-231
1eN-pentyl-2-phenyl-1H-benzimidazole21.93 ± 2.24
2dN-butyl-2-(p-methoxyphenyl)-1H-benzimidazole29.39 ± 0.71
2gN-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole16.38 ± 0.98

Based on these values, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole might be expected to exhibit IC₅₀ values in a similar range, with the phenoxymethyl group potentially enhancing activity through increased lipophilicity and membrane permeation .

Antimicrobial Activities

N-alkylated benzimidazole derivatives have also demonstrated significant antibacterial and antifungal activities. The mechanism appears to be related to their lipophilic nature, which facilitates penetration of microbial cell membranes.

Structure-Activity Relationships

Role of N-Alkylation

Studies of N-alkylated benzimidazoles have revealed important structure-activity relationships that may apply to 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole:

  • N-Alkylation generally enhances biological activity compared to unsubstituted benzimidazoles, with a pattern of increasing activity as alkyl chain length increases from methyl to pentyl/hexyl, followed by a slight decrease with longer chains .

  • The pentyl chain at the N1 position, as in our compound of interest, typically provides a favorable balance of lipophilicity and structural flexibility, enhancing membrane permeability while maintaining reasonable water solubility .

  • The lipophilic nature of N-alkylated benzimidazoles plays a crucial role in their biological activity, correlating with membrane permeation and transmembrane diffusion capacity .

Impact of C2 Substitution

The phenoxymethyl group at the C2 position likely contributes significantly to the compound's properties:

  • The phenoxy moiety provides additional lipophilicity and potential for π-π interactions with biological targets.

  • The methylene bridge provides conformational flexibility, potentially allowing the phenoxy group to adopt optimal orientations for binding.

  • The ether linkage introduces a potential hydrogen bond acceptor, which may enhance interactions with biological targets.

Based on studies of related compounds, the combination of N-pentyl substitution and C2-phenoxymethyl substitution in 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole may provide synergistic enhancement of biological activities through optimized lipophilicity and target binding potential .

Molecular Docking Studies and Mechanism of Action

Cellular Mechanisms

Based on findings with similar compounds, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole might exert its biological effects through several mechanisms:

  • Cell Cycle Arrest: N-alkylated benzimidazoles have been shown to induce cell cycle arrest at G0/G1 or G2/M phases, leading to aberrant DNA replication, chromatin condensation, and abnormal mitosis that ultimately result in apoptosis .

  • Mitochondrial Disruption: These compounds may disturb mitochondrial membrane potential, causing the release of proapoptotic factors like cytochrome c into the cytosol, initiating caspase activation and cancer cell death .

  • Enzymatic Inhibition: The interaction with DHFR and potentially other enzymatic targets may disrupt essential cellular processes in both cancer cells and microorganisms .

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